Enantiomeric Purity and Identity: Differentiating (R)-TBOA from the (S)-Enantiomer (CAS 157542-03-5)
The (R) enantiomer (CAS 112245-04-2) is distinguished from the (S) enantiomer (CAS 157542-03-5) by its absolute configuration. The (R) form is the required synthon for the synthesis of CI-1008, an enantiomerically pure anticonvulsant [1]. Using the (S) enantiomer would lead to the incorrect stereoisomer of the final API, which may exhibit different pharmacological activity. The (R) enantiomer is typically supplied with a purity of ≥97% (HPLC) .
| Evidence Dimension | Absolute Configuration and Enantiomeric Identity |
|---|---|
| Target Compound Data | (R) enantiomer, CAS 112245-04-2, purity ≥97% (HPLC) |
| Comparator Or Baseline | (S) enantiomer, CAS 157542-03-5, purity 98% (HPLC) |
| Quantified Difference | Opposite chirality; target is the (R) form required for specific drug syntheses |
| Conditions | Chiral HPLC analysis; synthesis of CI-1008 (Org. Process Res. Dev. 1997) |
Why This Matters
Procuring the incorrect enantiomer would produce the wrong stereoisomer of the final API, potentially rendering it inactive or unsafe.
- [1] Sobieray, D. M., Hoekstra, M. S., Schwindt, M. A., et al. (1997). Chemical Development of CI-1008, an Enantiomerically Pure Anticonvulsant. Organic Process Research & Development, 1(1), 26. View Source
